N-(3-iodophenyl)-2-nitrobenzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, “N-(3-Iodophenyl)acetamide” can be synthesized . Another compound, “(E)-5-(diethylamino)-2-(((3-iodo-4-methylphenyl)imino)methyl)phenol” was synthesized by reacting “(E)-5-(diethylamino)-2-(((3-iodo-4-methylphenyl)imino)methyl)phenol” with copper (II)acetate monohydrate in ethanol .Molecular Structure Analysis
The molecular structure of similar compounds such as “3-Iodophenol” has been analyzed . The structure of another compound, “(E)-5-(diethylamino)-2-(((3-iodo-4-methylphenyl)imino)methyl)phenol” copper (II), was determined by single crystal X-rays diffraction analysis .Scientific Research Applications
1. Molecular Structure and Framework
N-(3-iodophenyl)-2-nitrobenzamide exhibits unique molecular structures and forms different three-dimensional framework structures. These frameworks are characterized by various intermolecular interactions, including N-H...O and C-H...O hydrogen bonds, two-centre iodo...carbonyl interactions, aromatic pi...pi stacking interactions, and others (Wardell et al., 2006).
2. Potential Chemotherapeutic Activity
This compound and its derivatives demonstrate potential chemotherapeutic activity. For instance, 4-iodo-3-nitrobenzamide, a related compound, shows action on various tumor cells of human and animal origin. This compound is reduced by tumor cells to a nitroso derivative, which is key to its tumoricidal action (Mendeleyev et al., 1995).
3. Crystal Engineering
In crystal engineering, this compound is significant due to its interaction patterns. These compounds form molecular tapes via hydrogen bonds and halogen bonds, demonstrating the utility of iodo...nitro interactions in crystal design (Saha et al., 2005).
4. Synthesis and Characterization
This compound and related compounds have been synthesized and characterized through various techniques. These studies focus on the synthesis process, crystal structure, NMR assignments, and spectroscopic analysis, providing detailed insights into the molecular structure and properties of these compounds (Samimi, 2016).
5. Antibacterial Properties
Studies on derivatives of this compound have shown potential antibacterial properties. Molecular docking and comparative vibrational spectroscopic analysis of such compounds reveal their effectiveness as antibacterial drugs, with potential applications in medicinal chemistry (Dwivedi & Kumar, 2019).
6. Anticonvulsant Properties
Research on this compound derivatives has demonstrated notable anticonvulsant properties. These compounds have been synthesized and evaluated for their efficacy in controlling seizures, revealing a potential for therapeutic application in neurology and pharmacology (Vamecq et al., 1995).
7. Corrosion Inhibition
This compound and its derivatives have been investigated for their potential as corrosion inhibitors. Studies incorporating experimental and computational approaches indicate these compounds can effectively inhibit the corrosion of metals, offering applications in materials science and engineering (Mishra et al., 2018).
Properties
IUPAC Name |
N-(3-iodophenyl)-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRKNFFSDDZFMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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